7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Description
Properties
IUPAC Name |
7-thiophen-2-yl-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-11-7-8(12-2-1-5-17-12)6-10-9(11)3-4-13(16)14-10/h1-5,8H,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWIEPYVQOJWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated quinoline derivative and a thiophene boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Antimycobacterial Activity
One of the most significant applications of 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives is their potential as antitubercular agents . Research has shown that compounds derived from this structure exhibit promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).
- Synthesis and Screening : A series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antimycobacterial activity. These compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/cm³ against M. tuberculosis H37Rv, indicating their potential as effective TB treatments with lower cytotoxicity profiles compared to existing drugs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted how modifications to the dihydroquinoline core can enhance biological activity. For instance:
- Substituents at C5 : Substitutions at this position have been shown to significantly increase potency against M. tuberculosis, while substitutions at C2 often decrease activity .
Anticancer Potential
Compounds similar to this compound have also been investigated for anticancer properties. The quinoline scaffold is known for its ability to inhibit various cancer cell lines through different mechanisms such as apoptosis induction and cell cycle arrest.
Antifungal and Antibacterial Properties
In addition to their antitubercular activity, derivatives of this compound have shown antifungal and antibacterial properties. The ability to target multiple pathogens makes these compounds valuable in the development of broad-spectrum antimicrobial agents.
Case Studies
Mechanism of Action
The mechanism of action of 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Analogues
*Reported as "moderate" in ; †Calculated from molecular formula C₁₃H₁₁NO₂S.
Biological Activity
7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly in the context of antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the dihydroquinoline scaffold through cyclization reactions involving thiophene derivatives. For instance, a series of novel derivatives have been synthesized and evaluated for their biological activities, showcasing the versatility of this compound class .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 7-(thiophen-2-yl)-7,8-dihydroquinoline exhibit potent activity against Mycobacterium tuberculosis. For example, a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and tested for their antitubercular properties. The most effective compounds showed minimum inhibitory concentrations (MIC) comparable to established antibiotics like rifampicin .
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamide | 6.25 | High |
| 7-(thiophen-2-yl)-7,8-dihydroquinoline derivative | <5 | Comparable to rifampicin |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving topoisomerase inhibition and modulation of cellular signaling pathways. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro .
The biological activity of 7-(thiophen-2-yl)-7,8-dihydroquinoline compounds can be attributed to several mechanisms:
- Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against cellular damage.
- Modulation of Apoptotic Pathways : Certain compounds induce cell death in cancer cells by activating apoptotic pathways.
Case Studies
A notable study involved the synthesis and evaluation of various substituted dihydroquinolines against Mycobacterium tuberculosis. The results indicated that small modifications to the quinoline structure significantly affected antimicrobial potency. For example, substitutions at the C5 position enhanced activity while those at C2 generally reduced it .
Q & A
Q. What are the most efficient synthetic routes to 7-(thiophen-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione?
- Methodological Answer : Three key methods are widely used:
- Baylis-Hillman Adduct Approach : Zhong et al. (2008) demonstrated the synthesis of dihydroquinoline-diones via Morita-Baylis-Hillman adduct acetates, which can be adapted for thiophene incorporation through arylboronic acid cross-coupling .
- Meldrum’s Acid-Assisted One-Pot Synthesis : A short pathway using acyl Meldrum’s acids and enaminones yields the core scaffold in moderate yields (e.g., 24–68%) under optimized conditions (e.g., TsOH in toluene) .
- Microwave-Assisted Heterocyclization : Thiazolyl acetonitriles and aromatic amines react under microwave irradiation to form structurally similar derivatives, enabling rapid library synthesis .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Analysis : H and C NMR identify key functional groups (e.g., carbonyl signals at ~200 ppm for C=O, thiophene protons at 6.5–7.5 ppm) and regiochemistry .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and C-S (600–700 cm) confirm the dione and thiophene moieties .
- Mass Spectrometry : HRMS validates the molecular formula (e.g., m/z 302.0824 for CHNOS) .
Q. What are the common reactivity patterns of the dihydroquinoline-dione core?
- Methodological Answer :
- Cyclization Reactions : The core participates in [3+3] cycloadditions with β-enaminonitriles to form fused heterocycles .
- Functionalization : Phosphorous oxychloride-mediated halogenation at C2 (e.g., conversion to 2-chloro derivatives) enables further cross-coupling .
Advanced Research Questions
Q. How do catalytic systems influence thiophene incorporation in cross-coupling reactions?
- Methodological Answer :
- Cu(OAc)-Catalyzed Coupling : Efficient for arylboronic acid-thiophene coupling under oxygen, achieving >80% yield with mild conditions .
- Pd-Based Catalysts : Higher selectivity for sterically hindered thiophene derivatives but requires inert atmospheres (e.g., N) .
- Contradictions : Cu systems may produce side-products with electron-deficient thiophenes, necessitating purification via column chromatography .
Q. What strategies resolve low yields in cyclization steps during one-pot syntheses?
- Methodological Answer :
- Acid Optimization : TsOH in toluene improves enamine formation but yields only 15% in cyclization; switching to HCl/ethanol increases yields to 50–60% .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 10 min vs. 3 hours) while maintaining yields .
- Data-Driven Adjustments : Table 1 in highlights substituent effects; electron-withdrawing groups on enaminones improve cyclization efficiency.
Q. How do substituents on the thiophene ring modulate biological activity?
- Methodological Answer :
- Trifluoromethyl Groups : Enhance lipophilicity and kinase inhibition (IC < 1 μM in some analogues) .
- Halogenation (e.g., Cl) : Improves antimicrobial activity (e.g., MIC 2 μg/mL against S. aureus) but reduces solubility .
- Contradictions : 2,5-Dimethylthiophene derivatives show reduced cytotoxicity compared to unsubstituted thiophenes, suggesting steric effects dominate .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
